5-(4-Bis(2-chloroethyl)aminophenyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bis(2-chloroethyl)aminophenyl)pentanoic acid is a chemical compound known for its significant applications in medicinal chemistry, particularly in cancer treatment. This compound is a derivative of nitrogen mustard, which is a class of compounds known for their alkylating properties. These properties make them effective in interfering with the DNA replication process in cancer cells, thereby inhibiting their growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bis(2-chloroethyl)aminophenyl)pentanoic acid typically involves the reaction of 4-(bis(2-chloroethyl)amino)benzoyl chloride with pentanoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually require a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bis(2-chloroethyl)aminophenyl)pentanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into its corresponding oxide form.
Reduction: The compound can be reduced to form various derivatives with different pharmacological properties.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups to modify its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are often tested for their efficacy in cancer treatment .
Scientific Research Applications
5-(4-Bis(2-chloroethyl)aminophenyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and DNA replication.
Medicine: Primarily used in cancer research for its potential as an anti-cancer agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 5-(4-Bis(2-chloroethyl)aminophenyl)pentanoic acid involves the alkylation of DNA. The compound forms covalent bonds with the guanine bases in DNA, leading to cross-linking and strand breaks. This prevents the DNA from uncoiling and replicating, thereby inhibiting cell division and leading to cell death . The molecular targets include DNA and various enzymes involved in the DNA repair process .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: Another nitrogen mustard derivative used in cancer treatment.
Melphalan: Similar in structure and function, used for treating multiple myeloma.
Cyclophosphamide: A widely used alkylating agent in chemotherapy.
Uniqueness
5-(4-Bis(2-chloroethyl)aminophenyl)pentanoic acid is unique due to its specific structure, which allows for targeted alkylation of DNA. This specificity reduces the likelihood of off-target effects and increases its efficacy as an anti-cancer agent .
Properties
CAS No. |
64508-90-3 |
---|---|
Molecular Formula |
C15H21Cl2NO2 |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
5-[4-[bis(2-chloroethyl)amino]phenyl]pentanoic acid |
InChI |
InChI=1S/C15H21Cl2NO2/c16-9-11-18(12-10-17)14-7-5-13(6-8-14)3-1-2-4-15(19)20/h5-8H,1-4,9-12H2,(H,19,20) |
InChI Key |
YQMOTGVJXOHLKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.